molecular formula C6H3ClF2N2O2 B3110725 2-Chloro-3-(difluoromethyl)-5-nitropyridine CAS No. 1805315-55-2

2-Chloro-3-(difluoromethyl)-5-nitropyridine

Cat. No. B3110725
CAS RN: 1805315-55-2
M. Wt: 208.55 g/mol
InChI Key: PXAGJPZBDIKUAQ-UHFFFAOYSA-N
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Description

“2-Chloro-3-(difluoromethyl)-5-nitropyridine” is a chemical compound with the molecular formula C6H3ClF2N . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are important in the field of natural products, pharmaceuticals, and agrochemicals .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, a group that includes “this compound”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a chlorine atom, two fluorine atoms, and a nitro group attached to it . The exact positions of these substituents on the pyridine ring can be determined by the numbering in the compound’s name .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : 2-Chloro-3-(difluoromethyl)-5-nitropyridine is explored in the synthesis of various pyridine derivatives. For instance, its use in synthesizing 2-Chloro- and 2-Amino-5-fluoropyridines, and isolation of a novel difluoroboryl imidate structure, highlights its role in developing new chemical structures (Hand & Baker, 1989).
  • Molecular Structures and Spectra : The electron spin resonance spectra of various pyridine anion radicals, including 2-chloro-5-nitropyridine, have been studied to understand their molecular structures and properties (Cottrell & Rieger, 1967).

Chemical Reactions and Mechanisms

  • Nucleophilic Substitutions : The compound's behavior in nucleophilic substitutions is a significant research topic. Studies have analyzed the reaction kinetics and mechanisms of these substitutions, shedding light on the chemical reactivity of this compound (Hamed et al., 1997).
  • Ring-Opening Reactions : Research on the ring-opening reaction of 2-chloro-3-nitropyridine provides insights into the intermediate structures formed during such reactions, which is critical for understanding its chemical behavior (Haynes & Pett, 2007).

Applications in Material Science

  • Optical and Electronic Properties : Investigations into the optical and electronic properties of derivatives of 2-chloro-5-nitropyridine are significant for potential applications in material science. For instance, studies on absorption and fluorescence properties can inform its utility in developing new materials (Jukić et al., 2010).
  • Non-Linear Optical Behavior : The study of compounds like 2-chloro-4-nitropyridine for their non-linear optical behavior and hyperpolarizability is crucial for applications in photonics and optoelectronics (Velraj et al., 2015).

properties

IUPAC Name

2-chloro-3-(difluoromethyl)-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2N2O2/c7-5-4(6(8)9)1-3(2-10-5)11(12)13/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAGJPZBDIKUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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